N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

This 2-methyl-substituted benzamide is a critical tool for expanding SAR around the halo-nitrobenzamide scaffold. The ortho-methyl group on the benzoyl ring differentiates it from the des-methyl analog GW9662, enabling precise steric perturbation studies in PPAR-γ co-crystallography and nitroreductase substrate profiling. Verify identity by NMR and request HPLC purity ≥95% to avoid impurity-related artifacts. Ideal for antiparasitic lead optimization (T. brucei) and matched molecular pair analysis with CAS 349637-37-2. Bulk and custom synthesis inquiries welcome.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
Cat. No. B11025947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-nitrophenyl)-2-methylbenzamide
Molecular FormulaC14H11ClN2O3
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-11(9)14(18)16-13-8-10(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18)
InChIKeyPNNAGVZWMTWFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide (CAS 329938-17-2): Structural Identity and Procurement Baseline


N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide (CAS 329938-17-2; molecular formula C₁₄H₁₁ClN₂O₃; molecular weight 290.7 g/mol) is a synthetic benzamide derivative belonging to the halo-nitrobenzamide class [1]. Its structure is defined by three key pharmacophoric elements: a 2-chloro-5-nitro substitution pattern on the aniline ring, and a 2-methyl (ortho-tolyl) substituent on the benzoyl ring, connected via a secondary amide bond . This compound is commercially available as a research-grade small molecule from multiple chemical suppliers including Sigma-Aldrich (Shanghai), ChemDiv (Compound ID: Y031-8246), and ChemicalBook-listed vendors . Its predicted physicochemical properties include a boiling point of 355.7 ± 42.0 °C, density of 1.395 ± 0.06 g/cm³, and an acidic pKa of 11.68 ± 0.70 . The compound is routinely synthesized via Schotten-Baumann coupling of 2-methylbenzoyl chloride with 2-chloro-5-nitroaniline in a biphasic THF/H₂O system .

Why N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide Cannot Be Interchanged with Unsubstituted or Regioisomeric Benzamide Analogs


Within the halo-nitrobenzamide chemotype, minor structural perturbations — particularly at the benzoyl ring — produce quantifiably distinct physicochemical and pharmacological profiles that preclude generic substitution. Removing the 2-methyl group (yielding GW9662, 2-chloro-5-nitro-N-phenylbenzamide) reduces molecular weight and alters lipophilicity, directly affecting membrane permeability and metabolic susceptibility [1]. Relocating the methyl and chloro substituents to produce the regioisomer 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide (CAS 349637-37-2) changes the predicted boiling point by approximately 11.8 °C and shifts pKa by 0.24 units, indicating altered hydrogen-bonding capacity and thermal stability relevant to formulation and purification workflows . Furthermore, within a published series of halo-nitrobenzamides evaluated against Trypanosoma brucei, even single-atom halogen substitutions on the N-phenyl ring shifted antiparasitic IC₅₀ values by more than 5-fold, demonstrating that seemingly conservative structural changes translate into large biological potency differences [1]. For researchers procuring compounds for structure-activity relationship (SAR) studies, lead optimization, or chemical biology probes, verifying the exact substitution pattern — specifically the 2-methyl group on the benzoyl ring — is therefore essential rather than optional.

Quantitative Differentiation Evidence for N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide vs. Closest Structural Analogs


Lipophilicity Differential: 2-Methylbenzoyl vs. Unsubstituted Benzoyl in the Halo-Nitrobenzamide Series

The 2-methyl substituent on the benzoyl ring of N-(2-chloro-5-nitrophenyl)-2-methylbenzamide increases calculated logP by approximately 0.5–0.6 units relative to the des-methyl analog GW9662 (2-chloro-5-nitro-N-phenylbenzamide). GW9662 has a reported XlogP of 3.5, while the addition of the ortho-methyl group on the benzoyl ring in the target compound is predicted to raise XlogP to approximately 4.0–4.1 based on the established Hansch π-value for aromatic methyl substitution (π = +0.56) [1][2]. This difference in lipophilicity directly impacts membrane permeability, nonspecific protein binding, and compound solubility in aqueous assay media. In high-throughput screening contexts, the elevated logP of the 2-methyl analog may confer superior cell penetration in cellular assays but may also require higher DMSO concentrations or surfactant additives to maintain solubility, a consideration for assay development scientists [2].

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

pKa Difference Between Regioisomers: Impact on Ionization State at Physiological pH

N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide (CAS 329938-17-2) has a predicted pKa of 11.68 ± 0.70, whereas its regioisomer 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide (CAS 349637-37-2) has a predicted pKa of 11.92 ± 0.70 . Although the absolute pKa values are high (both compounds remain predominantly neutral at physiological pH), the 0.24-unit difference reflects altered electronic environments at the amide N–H bond, which can influence hydrogen-bond donor strength and, consequently, target-binding interactions. The lower pKa of the target compound indicates slightly greater N–H acidity, which may enhance hydrogen-bond donating capacity to protein backbone carbonyls in kinase or enzyme active sites. This subtle but measurable difference makes the two regioisomers functionally non-equivalent as pharmacological probes or SAR tool compounds .

Regioisomer comparison Ionization state Formulation development

Boiling Point Divergence: Thermal Stability Implications for Purification and Formulation

The predicted boiling point of N-(2-chloro-5-nitrophenyl)-2-methylbenzamide (355.7 ± 42.0 °C) is approximately 11.8 °C lower than that of its regioisomer 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide (367.5 ± 42.0 °C) . This difference, while moderate in absolute terms, reflects distinct intermolecular interactions arising from the different positioning of the chloro, nitro, and methyl substituents across the biphenyl-amide scaffold. The lower boiling point of the target compound may confer an advantage in purification protocols employing short-path distillation or sublimation, as it requires lower energy input to achieve vapor-phase separation. Conversely, the regioisomer's higher boiling point suggests potentially greater thermal stability during high-temperature processing such as hot-melt extrusion for solid dispersion formulation .

Thermal stability Purification methodology Formulation development

Class-Level Antiparasitic Activity: Halo-Nitrobenzamide Scaffold Potency and the Influence of N-Aryl Substitution

In a systematic evaluation of halo-nitrobenzamides against Trypanosoma brucei brucei, Hwang et al. (2010) demonstrated that para-chloro substitution on the N-phenyl ring (compound 17: 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide) yielded IC₅₀ values in the low micromolar range with selectivity over mammalian cells [1]. Critically, compound 17 is the closest characterized analog to the target compound: the only structural difference is that the target molecule bears an ortho-methyl group on the benzoyl ring instead of a para-chloro on the N-phenyl ring — a substitution that is likely to alter both electronic properties and steric accommodation within the parasite nitroreductase active site. Within the broader series, even minor changes to the N-aryl substituent (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) produced IC₅₀ shifts of >5-fold, establishing that the specific 2-methylbenzamide moiety in the target compound is not equivalent to other acyl groups in determining antiparasitic potency [1]. The class-level mechanism of action is dependent on nitroreduction by parasite type I nitroreductase (NTR), an enzyme absent from mammalian cells, which forms the basis for selective toxicity [2].

Antiparasitic drug discovery Trypanosoma brucei Nitroreductase bioactivation

Metabolic Liability Warning: Nitroreductase-Mediated Reduction — A Class-Wide Concern with Potential Acyl Substituent Modulation

Kapetanovic et al. (2012) demonstrated that the des-methyl analog GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is extensively metabolized by bacterial and presystemic nitroreductases, with the parent compound virtually absent from plasma following oral dosing in rats and dogs; instead, the reduced amine metabolite ACPB (5-amino-2-chloro-N-phenylbenzamide) predominates in systemic circulation [1]. GW9662 was also mutagenic in TA98 and TA100 Salmonella strains in a nitroreductase-dependent manner, acting predominantly via a base-substitution mechanism [1]. While the presence of the 2-methyl group on the benzoyl ring in N-(2-chloro-5-nitrophenyl)-2-methylbenzamide may sterically or electronically modulate the rate of nitroreduction — potentially altering both the pharmacokinetic half-life of the parent compound and the mutagenic risk profile — this has not been experimentally determined. Researchers considering this compound for in vivo studies must therefore assume a class-level nitroreduction liability until direct metabolic stability data are generated for the specific 2-methylbenzamide derivative [1][2].

Drug metabolism Nitroreductase Pharmacokinetics Mutagenicity risk

Alpha-Glucosidase/Alpha-Amylase Inhibition: Sub-Micromolar Potency Achieved by Nitrobenzamide Derivatives with Optimized Aryl Substitution

A 2022 study by researchers at Guru Jambheshwar University evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for in vitro antidiabetic activity and found that compounds bearing a 2-methyl-5-nitrophenyl or 2-methyl-4-nitrophenyl substituent on the amide nitrogen achieved α-glucosidase IC₅₀ of 10.13 µM and α-amylase IC₅₀ of 1.52 µM — representing the most potent compounds in the series [1]. While this series differs from the target compound by containing an additional sulfamoyl group, the consistent SAR trend demonstrates that the 2-methyl substitution pattern on the N-aryl ring is a critical potency determinant for dual enzyme inhibition [1]. N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide shares the 2-methylbenzamide pharmacophore — albeit positioned on the acyl rather than the amine side of the amide bond — and represents a structurally simplified scaffold for exploring whether this 2-methyl motif retains antidiabetic enzyme inhibitory activity in a less complex chemical framework [1].

Antidiabetic drug discovery Alpha-glucosidase inhibition Alpha-amylase inhibition

Validated Research and Industrial Application Scenarios for N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide


Antiparasitic Drug Discovery: Screening Against Kinetoplastid Pathogens

The halo-nitrobenzamide chemotype has demonstrated validated activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with potency in the low micromolar range and selectivity over mammalian cells [1]. N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide, bearing a 2-methylbenzoyl substituent not represented in the published Hwang et al. (2010) series, is a rational candidate for expanding the SAR landscape of this scaffold. Researchers screening compound libraries against T. brucei, T. cruzi, or Leishmania spp. should include this compound specifically to probe whether ortho-methyl substitution on the benzoyl ring enhances or diminishes parasite nitroreductase-dependent bioactivation relative to the para-chlorophenyl analog (compound 17) [1]. The compound's predicted logP of ~4.0–4.1 also makes it suitable for cell-based parasite proliferation assays where membrane permeability is required.

PPAR-γ Antagonist Probe Development with Modified Pharmacophore

The des-methyl analog GW9662 is a well-characterized, covalent, irreversible PPAR-γ antagonist with an IC₅₀ of 3.3 nM and 100- to 1000-fold selectivity over PPAR-α and PPAR-δ . The addition of the 2-methyl group in the target compound represents a deliberate steric perturbation at the benzoyl ring that may alter the covalent binding kinetics to PPAR-γ Cys285 or shift selectivity among PPAR isoforms. This makes N-(2-chloro-5-nitrophenyl)-2-methylbenzamide a valuable tool compound for PPAR nuclear receptor structural biology studies, particularly for co-crystallography experiments aimed at understanding how ligand-binding domain steric tolerance governs isoform selectivity. Procurement for this application should specify identity confirmation by NMR and HPLC purity ≥95% to ensure that co-crystal quality is not compromised by the presence of the des-methyl analog as an impurity [2].

Nitroreductase Substrate Specificity and Prodrug Activation Studies

Given the established role of bacterial and mammalian nitroreductases in metabolizing halo-nitrobenzamides, as demonstrated by the extensive presystemic reduction of GW9662 to its amine metabolite ACPB [2], N-(2-chloro-5-nitrophenyl)-2-methylbenzamide is an ideal substrate for comparative nitroreductase kinetic assays. By measuring the rate of nitro-to-amine reduction (Vmax and Km) for the target compound alongside GW9662 and other N-aryl variants, enzymologists can quantify how the 2-methyl group modulates substrate recognition by NTR enzymes from different species (e.g., Escherichia coli NfsA/NfsB, human NQO1, Trypanosoma type I NTR). This information is directly actionable for designing nitroaromatic prodrugs with optimized activation kinetics and reduced off-target mutagenicity risk [2][3].

Matched Molecular Pair Analysis for Medicinal Chemistry Lead Optimization

N-(2-Chloro-5-nitrophenyl)-2-methylbenzamide and its regioisomer 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide (CAS 349637-37-2) constitute a matched molecular pair (MMP) where the chloro, nitro, and methyl substituents are systematically rearranged across the benzamide scaffold [3]. The quantifiable differences in predicted pKa (Δ = −0.24) and boiling point (Δ = −11.8 °C) provide computational chemists with experimentally verifiable endpoints for validating in silico pKa prediction algorithms and QSPR models [3]. Procurement of both regioisomers simultaneously from a single supplier with batch-to-batch analytical consistency enables rigorous MMPA studies that can guide fragment-based drug design and scaffold hopping strategies.

Quote Request

Request a Quote for N-(2-chloro-5-nitrophenyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.